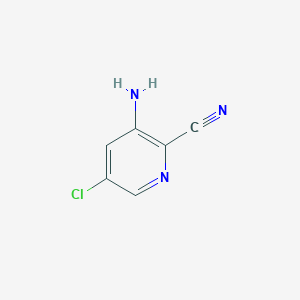

3-Amino-5-chloropicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHUHMTGIOLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708845 | |

| Record name | 3-Amino-5-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408538-29-4 | |

| Record name | 3-Amino-5-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-5-chloropicolinonitrile

Topic: 3-Amino-5-chloropicolinonitrile Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Strategic Scaffold for Pyrido[3,2-d]pyrimidine Synthesis in Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS 408538-29-4) is a high-value heterocyclic building block characterized by an ortho-amino nitrile motif on a pyridine core.[1] Unlike its simple aminopyridine analogs, this compound possesses a "pre-organized" electrophile-nucleophile pair (C2-CN and C3-NH

This monograph details the physicochemical profile, validated synthetic routes, and mechanistic applications of this compound in the development of ATP-competitive inhibitors for p38 MAP kinase, ERK5, and eIF4A RNA helicase.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 3-Amino-5-chloropyridine-2-carbonitrile |

| Common Name | This compound |

| CAS Number | 408538-29-4 |

| Molecular Formula | C |

| Molecular Weight | 153.57 g/mol |

| Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~14 (Amine NH) |

| Key Functional Groups | Nitrile (C2), Primary Amine (C3), Chlorine (C5) |

Structural Insight: The C5-chlorine atom is electronically deactivated relative to the C2 position but serves as a critical handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the pyrimidine ring has been constructed.[1]

Synthetic Access & Production

The synthesis of this compound is non-trivial due to the difficulty of introducing a nitrile group adjacent to an amine without interfering side reactions.[1] The industry-standard route relies on the reduction of a nitro-nitrile precursor.[1]

Core Synthetic Pathway (The Nitro-Reduction Route)

The most robust protocol proceeds via the reduction of 5-chloro-3-nitropicolinonitrile .[1] This precursor is typically accessed from 2,5-dichloro-3-nitropyridine via nucleophilic aromatic substitution (S

Figure 1: Validated synthetic route from dichloronitropyridine precursors.

Detailed Experimental Protocol: Iron-Mediated Reduction

Context: This method avoids the over-reduction often seen with catalytic hydrogenation (Pd/C) which can attack the nitrile or the aryl chloride.

-

Preparation: Charge a reaction vessel with 5-chloro-3-nitropicolinonitrile (1.0 eq) and glacial acetic acid (10 volumes).

-

Activation: Add Iron powder (5.0 eq) portion-wise at room temperature. The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.

-

Reaction: Stir vigorously at 20–25°C for 2–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitro peak.[1]

-

Workup: Dilute the mixture with ethyl acetate and filter through a Celite pad to remove iron residues.

-

Neutralization: Wash the filtrate with saturated NaHCO

(aq) until the aqueous layer is basic (pH ~8). -

Isolation: Dry the organic phase over Na

SO -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the product as a yellow solid (Yield typically 85-95%).[1]

Reactivity Profile: The "Warhead" Mechanism

The utility of this compound lies in its ability to act as a dinucleophile equivalent (after nitrile activation) or a template for cyclization .[1]

Cyclization to Pyrido[3,2-d]pyrimidines

The C2-nitrile is electrophilic but requires activation.[1] Upon reaction with formamidine acetate or guanidine, the C3-amine attacks the amidine intermediate, followed by intramolecular closure onto the nitrile carbon.

Figure 2: Mechanism of bicyclic ring formation.[1] The C5-Cl remains intact for further SAR exploration.

Key Reaction Parameters:

-

Reagent: Formamidine acetate (for unsubstituted pyrimidine ring) or Urea (for pyridopyrimidinones).

-

Solvent: Ethanol or 2-Methoxyethanol.[1]

-

Temperature: Reflux (80–120°C).

-

Catalyst: Often requires no catalyst, or mild Lewis acids.

Applications in Drug Discovery

This scaffold is ubiquitous in the design of kinase inhibitors where the pyridine nitrogen and the fused pyrimidine system mimic the adenine ring of ATP.

Case Study: ERK5 and p38 MAP Kinase Inhibitors

In the development of ERK5 inhibitors, the pyrido[3,2-d]pyrimidine core is essential for maintaining hydrogen bond interactions with the kinase hinge region.

-

Step 1: Cyclize this compound with formamidine to form 6-chloropyrido[3,2-d]pyrimidin-4-amine .

-

Step 2: Use the C6-chlorine (originally C5 on the nitrile) for Suzuki coupling with aryl boronates to introduce specificity elements (e.g., solubilizing tails or hydrophobic groups).

Reference Compound: eFT226 (Zotatifin) Recent literature highlights the use of this scaffold in developing eIF4A inhibitors (Zotatifin analogs), where the nitrile group itself (or its cyclized form) plays a crucial role in binding affinity and selectivity [1].

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive—keep in amber vials.

References

-

Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry. (2020).

-

Identification and use of ERK5 inhibitors. World Intellectual Property Organization (WO/2019/170543). (2019).

-

Spirocyclic HPK1 antagonists and uses thereof. World Intellectual Property Organization (WO/2024/140679). (2024).

-

Process for preparing 2-amino-5-chloropyridine (Precursor Chemistry). US Patent 3,985,759. (1976).[1]

-

This compound Product Data. BLD Pharm Repository.

Sources

Technical Guide: 3-Amino-5-chloropicolinonitrile (CAS 408538-29-4)

[1][2]

Part 1: Executive Summary & Chemical Profile

This compound (also known as 3-amino-5-chloropyridine-2-carbonitrile) is a specialized heterocyclic intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electron-deficient pyridine ring, a nucleophilic amino group at the C3 position, and an electrophilic nitrile group at the C2 position. This "push-pull" electronic configuration makes it an ideal scaffold for constructing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) or for late-stage coupling in anticoagulant drugs (Factor Xa inhibitors) and anti-inflammatory agents (CCR9/p38 MAPK inhibitors).[1]

Chemical Identity Table[3]

| Property | Specification |

| CAS Number | 408538-29-4 |

| IUPAC Name | 3-Amino-5-chloropyridine-2-carbonitrile |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (typical) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |

| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |

Part 2: Synthetic Methodology

The synthesis of CAS 408538-29-4 requires precise regiocontrol to ensure the chlorine atom is installed at C5 and the amino group at C3, relative to the nitrile at C2. The most robust industrial route avoids direct chlorination of the aminonitrile (which leads to over-chlorination) and instead utilizes a stepwise functionalization of a hydroxypyridine precursor.

Core Synthesis Pathway

The preferred route proceeds via the Nitro-Reduction Strategy , starting from commercially available 2-hydroxy-5-chloropyridine.

-

Nitration: Electrophilic aromatic substitution of 2-hydroxy-5-chloropyridine introduces a nitro group at the C3 position (ortho to the hydroxyl).

-

Chlorination: Conversion of the C2-hydroxyl to a chloride using phosphorus oxychloride (

), yielding 2,5-dichloro-3-nitropyridine.[1] -

Cyanation: Regioselective nucleophilic aromatic substitution (

) of the activated C2-chloride with a cyanide source (e.g., CuCN or Zn(CN)₂/Pd) to form 5-chloro-3-nitropicolinonitrile. -

Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Acetic acid or catalytic hydrogenation, yielding the final product.

Visualization: Synthesis Workflow

Caption: Stepwise synthetic route from 2-hydroxy-5-chloropyridine to CAS 408538-29-4 via regioselective functionalization.

Part 3: Experimental Protocol (Self-Validating)

This protocol focuses on the critical final step: the Chemoselective Reduction of 5-chloro-3-nitropicolinonitrile . This step is prone to side reactions (dechlorination or nitrile hydrolysis) if not controlled.

Objective: Reduce the nitro group to an amine without affecting the nitrile or removing the chlorine atom.

Reagents:

-

5-Chloro-3-nitropicolinonitrile (1.0 eq)

-

Iron powder (325 mesh, 5.0 eq)[1]

-

Ammonium chloride (

, 5.0 eq)[1] -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-chloro-3-nitropicolinonitrile (10 g, 54.5 mmol) in Ethanol (150 mL) and Water (50 mL).

-

Activation: Add Ammonium Chloride (14.6 g, 272 mmol) and heat the mixture to 60°C.

-

Reduction: Add Iron powder (15.2 g, 272 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

-

Reaction: Reflux at 80°C for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot (

) should disappear, replaced by a lower fluorescent amine spot ( -

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (200 mL) and wash with water (2 x 50 mL) and brine.

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Heptane to obtain off-white needles.

Quality Control (Validation):

-

HPLC Purity: >98.5% (Area %).

-

1H NMR (DMSO-d6):

7.45 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 6.50 (br s, 2H,

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for two major therapeutic classes:[1][2]

-

Factor Xa Inhibitors (Anticoagulants):

-

The 5-chloropyridine motif is critical for binding in the S4 pocket of the Factor Xa enzyme. The nitrile group at C2 can be converted into an amidine (as seen in Betrixaban analogs) or hydrolyzed to a carboxamide (Edoxaban class).

-

Mechanism:[3][4] The 3-amino group often serves as a vector for attaching solubilizing groups or forming intramolecular hydrogen bonds that lock the bioactive conformation.

-

-

CCR9 Antagonists (Autoimmune/Inflammatory):

-

Used in the synthesis of sulfonamide-based CCR9 antagonists (e.g., Vercirnon analogs) for treating inflammatory bowel disease (IBD). The amino group at C3 is typically sulfonated, while the nitrile remains or is modified to modulate polarity.

-

-

p38 MAPK Inhibitors:

-

The 3-amino-pyridine core is a classic hinge-binding motif in kinase inhibitors. The nitrile can be cyclized with hydrazine or guanidine to form fused systems that mimic ATP.

-

Visualization: Drug Discovery Utility

Caption: Divergent synthesis pathways from CAS 408538-29-4 leading to major therapeutic classes.

References

-

Chemocentryx, Inc. (2006).[1][5] Aryl sulfonamides as CCR9 antagonists. World Intellectual Property Organization.[1] Patent WO2006076644A2.[1][5] Link

-

Eli Lilly and Company. (2005).[1][6] Inhibitors of Factor Xa. World Intellectual Property Organization.[1] Patent WO2005097805A1.[1][6] Link

-

Portola Pharmaceuticals. (2015). Process for the preparation of betrixaban and intermediates. U.S. Patent US9181193B2.[1] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10275777, Betrixaban. Link

Sources

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 5. 3-氨基-5-氯吡啶-2-酰胺 | 3-Amino-5-chloropicolinamide | 27330-34-3 - 乐研试剂 [leyan.com]

- 6. 3-氨基-5-氯-2-羧酸 | 3-Amino-5-chloropicolinic acid | 53636-68-3 - 乐研试剂 [leyan.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Amino-5-chloropicolinonitrile: Structural Architecture & Synthetic Utility

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The "Gateway" Scaffold

3-Amino-5-chloropicolinonitrile (CAS: 408538-29-4) is a specialized pyridine derivative serving as a critical linchpin in the synthesis of fused heterocyclic kinase inhibitors. Unlike simple aminopyridines, this molecule possesses a vicinal amino-nitrile motif (

This specific arrangement allows for rapid cyclization into pyrido[2,3-d]pyrimidines and 1,5-naphthyridines , scaffolds heavily utilized in targeting ERK5, p38 MAPK, and Factor Xa. The 5-chloro substituent is not merely structural; it enhances lipophilicity and blocks metabolic oxidation at the reactive pyridine para-position, prolonging the half-life of derived pharmacophores.

Molecular Characterization

Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | 3-Amino-5-chloropyridine-2-carbonitrile | Alternate: this compound |

| CAS Number | 408538-29-4 | Distinct from 3-amino-5-chloropyridine (22353-34-0) |

| Molecular Formula | C | |

| Molecular Weight | 153.57 g/mol | |

| Appearance | Yellow to Brown Solid | Oxidizes slightly upon air exposure |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N) | Reduced basicity due to electron-withdrawing CN/Cl |

Structural Analysis & Reactivity

The molecule features three distinct reactive centers, enabling orthogonal functionalization:

-

The Nitrile (

-CN): An electrophilic trap. It readily undergoes Pinner reaction to form amidines or hydrolysis to amides/acids. In cyclization reactions, it serves as the carbon source for the pyrimidine ring fusion. -

The Amine (

-NH -

The Chloride (

-Cl): A metabolic shield. It prevents oxidative metabolism at the position para to the ring nitrogen. It also facilitates Suzuki-Miyaura couplings if further elaboration is required, though the amino/cyano groups are usually the primary reaction sites.

Figure 1: Functional mapping of the this compound scaffold, highlighting the "Ortho-Cyclization" potential utilized in kinase inhibitor synthesis.

Synthetic Pathways

The synthesis of this compound is non-trivial due to the need to install the nitrile and amino groups in specific proximity. The most robust industrial route involves the reduction of a nitro-precursor.

Primary Route: Nitro Reduction

This method avoids the formation of regioisomers common in direct amination.

-

Starting Material: 5-Chloro-3-nitropicolinonitrile.

-

Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or catalytic hydrogenation (H

, Pt/C). -

Mechanism: The nitro group is selectively reduced to the amine without affecting the nitrile or the chloro substituent.

-

Protocol Insight: Iron-mediated reduction is preferred in early-stage discovery to prevent hydrogenolysis of the C-Cl bond, which can occur with Palladium catalysts under H

pressure.

Alternative Route: Halogen Displacement (S Ar)

Less common due to harsh conditions but useful for radiolabeling.

-

Precursor: 3,5-Dichloropicolinonitrile.

-

Reagent: Ammonia (NH

) in high pressure/temperature. -

Challenge: Regioselectivity between C3 and C5 positions can be poor.

Figure 2: Retrosynthetic logic for generating high-purity this compound. The "Sandmeyer-then-Reduction" sequence ensures correct regiochemistry.

Applications in Drug Discovery

This scaffold is a "privileged structure" for designing ATP-competitive kinase inhibitors.

ERK5 and p38 MAPK Inhibitors

The ortho-amino nitrile motif is the precursor to the pyrido[2,3-d]pyrimidine core.

-

Mechanism: Condensation of this compound with formamidine acetate or guanidine yields the bicyclic core.

-

Biological Target: This core mimics the adenine ring of ATP, allowing the inhibitor to dock into the kinase hinge region. The 5-chloro group often occupies a hydrophobic pocket (Gatekeeper residue), improving selectivity against other kinases.

-

Reference Case: WO2019170543A1 describes this exact pathway for generating ERK5 inhibitors to treat cancer and fibrosis.

Factor Xa Inhibitors (Betrixaban Context)

While Betrixaban itself utilizes a 2-amino-5-chloropyridine moiety, the nitrile derivative is explored in next-generation anticoagulants where a rigid bicyclic system is required to lock the conformation for better entropy binding.

Experimental Protocol: Cyclization to Pyridopyrimidine

To be performed in a fume hood with appropriate PPE.

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add Formamidine acetate (1.5 eq).

-

Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor disappearance of the nitrile peak (~2220 cm⁻¹) via IR or TLC.

-

Workup: Cool to 0°C. The bicyclic product, 4-amino-6-chloropyrido[2,3-d]pyrimidine , often precipitates. Filter and wash with cold ethanol.

Safety & Handling (MSDS Summary)

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amino group is susceptible to oxidation over long periods.

References

-

Synthesis of ERK5 Inhibitors: Identification and use of ERK5 inhibitors. World Intellectual Property Organization, Patent WO2019170543A1. Link

-

p38 MAPK Inhibitor Development: Spirocyclic HPK1 Antagonists and Uses Thereof. World Intellectual Property Organization, Patent WO2024140679A1. Link

-

Compound Data & Safety: this compound Structure and Safety Data. PubChem, National Library of Medicine. Link

-

Betrixaban Synthesis Context: Expedient Approach to the Synthesis of Betrixaban. SynOpen, 2020. Link

3-Amino-5-chloropicolinonitrile synthesis from 5-Chloro-3-nitropyridine-2-carbonitrile

[1]

Executive Summary

The synthesis of 3-Amino-5-chloropicolinonitrile (CAS: 72537-17-8) is a pivotal transformation in the manufacturing of Factor Xa inhibitors, most notably Betrixaban .[1] The core challenge in this synthesis is the chemoselective reduction of the nitro group at the C3 position while preserving two sensitive functionalities: the nitrile group at C2 (susceptible to hydrolysis or reduction) and the chlorine atom at C5 (susceptible to hydrodehalogenation).

This guide rejects the use of standard catalytic hydrogenation (Pd/C, H₂) due to the high risk of dechlorination. Instead, it details a robust, self-validating protocol using Iron/Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol.[1] This method offers the highest chemoselectivity profile, operational safety, and scalability.

Retrosynthetic Strategy & Mechanistic Logic

The Chemoselectivity Triad

The starting material, 5-Chloro-3-nitropyridine-2-carbonitrile , presents a "triad" of reducible or hydrolyzable groups.[1] A successful protocol must navigate the following exclusion criteria:

| Functional Group | Risk Factor | Avoided Reagents |

| Nitro (-NO₂) | Target for reduction.[1][2][3][4] | N/A |

| Chloride (-Cl) | Hydrodehalogenation (loss of Cl).[1] | Pd/C + H₂, Raney Ni (without poison) |

| Nitrile (-CN) | Hydrolysis to amide/acid or reduction to amine.[1] | Strong Acids (HCl/Fe), LAH, Borane |

Selected Methodology: Bechamp-Type Reduction (Modified)

We utilize a modified Bechamp reduction using Iron powder activated by Ammonium Chloride in a neutral to slightly acidic medium (EtOH/H₂O).[1]

-

Mechanism: Electron transfer from the metal surface (Fe⁰ → Fe²⁺) to the nitro group.

-

Why this works: The reaction conditions (pH ~5-6) are too mild to hydrolyze the nitrile, and the mechanism does not involve metal-hydride species that typically attack aryl chlorides.

Detailed Experimental Protocol

Method A: Fe/NH₄Cl Reduction (Recommended)[1]

Scale: 10.0 g Input Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Reagents & Materials

-

Precursor: 5-Chloro-3-nitropyridine-2-carbonitrile (10.0 g, 54.5 mmol)[1]

-

Reductant: Iron Powder (325 mesh, reduced) (15.2 g, 272 mmol, 5.0 eq)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (14.6 g, 272 mmol, 5.0 eq)[1]

-

Solvent: Ethanol (150 mL) / Water (50 mL) (3:1 ratio)

Step-by-Step Procedure

-

Activation Phase:

-

In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Ethanol (100 mL) and Water (50 mL) .

-

Add Ammonium Chloride (14.6 g) and Iron Powder (15.2 g) .

-

Heat the suspension to reflux (approx. 78–80°C) and stir vigorously for 30 minutes. Critical: This activates the iron surface, etching the oxide layer.

-

-

Addition Phase:

-

Dissolve the Precursor (10.0 g) in the remaining Ethanol (50 mL) . (Slight heating may be required).[1]

-

Add the precursor solution dropwise to the refluxing iron suspension over 20–30 minutes .

-

Observation: The reaction is exothermic. Maintain reflux without external heating if possible during addition. The mixture will turn dark grey/black (iron oxides).[1]

-

-

Reaction Phase:

-

Workup (Hot Filtration):

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove most ethanol (approx. 80% volume reduction).[1]

-

Dilute the aqueous residue with Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL) .[1]

-

Wash combined organics with Brine (50 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.[1]

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to yield yellow/orange needles.[1]

-

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the synthesis.

Caption: Operational workflow for the Fe/NH4Cl reduction of 5-chloro-3-nitropyridine-2-carbonitrile.

Chemoselectivity Pathway

This diagram details the competing pathways and why the Fe/NH4Cl method is superior.

Caption: Mechanistic pathway comparison highlighting the selectivity of the Iron/Ammonium Chloride system.

Analytical Validation

Successful synthesis must be validated against the following data profile.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Darkens upon oxidation/storage.[1] |

| Melting Point | 180–183°C | Sharp range indicates high purity.[1] |

| MS (ESI+) | [M+H]⁺ = 154.0 / 156.0 | Characteristic Cl isotope pattern (3:1).[1] |

| ¹H NMR (DMSO-d₆) | δ 6.40 (s, 2H, -NH₂), 7.45 (d, 1H), 8.05 (d, 1H) | Amine protons are broad singlets.[1] |

| IR (KBr) | 2210–2220 cm⁻¹ (C≡N stretch) | Absence of this peak indicates hydrolysis.[1] |

Troubleshooting Guide

-

Problem: Low Yield / Sticky Black Tar.

-

Problem: Presence of Dechlorinated Impurity (by MS).

-

Problem: Hydrolysis of Nitrile (Amide peak in IR ~1680 cm⁻¹).

-

Cause: pH became too acidic.

-

Solution: Reduce NH₄Cl loading or buffer with small amount of NaHCO₃.[1]

-

References

-

Portola Pharmaceuticals, Inc. (2007).[1] Betrixaban and derivatives thereof. Patent WO2007131179.[1] Link

-

Zhang, P., et al. (2009).[1] Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][6] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1] Link

-

GuideChem. (2023).[1] Synthesis of 5-Chloro-2-nitropyridine and derivatives. Link

-

Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Link

-

ChemicalBook. (2023).[1] 5-Chloro-3-nitropyridine-2-carbonitrile Product Properties. Link

Sources

- 1. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-metoxybenzamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-Amino-5-chloropicolinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from the closely related analogue, 3-Amino-5-chloropyridine, to predict and interpret the spectroscopic features of the target compound. This approach provides a robust framework for researchers to anticipate, identify, and characterize this compound.

Introduction

Substituted pyridines are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1][2] this compound, with its unique arrangement of amino, chloro, and nitrile functional groups, presents a versatile scaffold for further chemical modification. Accurate and unambiguous characterization of this molecule is the first critical step in any research endeavor. Spectroscopic methods are the primary tools for achieving this, each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting the NMR, IR, and mass spectra of this compound. We will explore how the interplay of its functional groups influences its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

For this compound, we anticipate two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

-

H4 and H6 Protons: The electron-withdrawing nature of the nitrile group (CN) and the chlorine atom will deshield the ring protons, shifting their signals downfield. The H4 proton is expected to be a doublet, split by the H6 proton. Similarly, the H6 proton will appear as a doublet, split by the H4 proton.

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Comparative Analysis with 3-Amino-5-chloropyridine:

The commercially available analogue, 3-Amino-5-chloropyridine, provides a useful reference.[3][4][5] In this molecule, we would expect three aromatic protons. The introduction of the strongly electron-withdrawing nitrile group at the C2 position in our target molecule will cause a significant downfield shift for the adjacent H6 proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H4 | ~7.5 - 7.8 | Doublet | ~2-3 Hz | Influenced by both the chlorine and amino groups. |

| H6 | ~8.2 - 8.5 | Doublet | ~2-3 Hz | Significantly deshielded by the adjacent nitrile group. |

| -NH₂ | ~4.5 - 6.0 | Broad Singlet | N/A | Variable shift due to hydrogen bonding. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of this compound:

We expect to see six distinct signals in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group.

-

C2 (Nitrile-bearing): This carbon will be significantly influenced by the attached nitrogen and the ring nitrogen, appearing at a distinct chemical shift.

-

C3 (Amino-bearing): The amino group will shield this carbon, shifting its signal upfield compared to an unsubstituted carbon.

-

C5 (Chloro-bearing): The chlorine atom will have a deshielding effect on this carbon.

-

C4 and C6: These carbons will show signals in the typical aromatic region for pyridines, with their exact shifts influenced by the neighboring substituents.

-

Nitrile Carbon (-CN): The carbon of the nitrile group will appear in a characteristic region of the spectrum, typically between 115 and 125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~145 - 150 | Attached to the electron-withdrawing nitrile group and adjacent to the ring nitrogen. |

| C3 | ~140 - 145 | Attached to the electron-donating amino group. |

| C4 | ~125 - 130 | Aromatic carbon influenced by adjacent chloro and amino-bearing carbons. |

| C5 | ~120 - 125 | Attached to the electronegative chlorine atom. |

| C6 | ~150 - 155 | Aromatic carbon adjacent to the ring nitrogen and influenced by the chlorine. |

| -CN | ~115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Predicted IR Spectrum of this compound:

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.

-

N-H Stretching (Amino Group): The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

-

C≡N Stretching (Nitrile Group): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group. The conjugation with the aromatic ring may slightly lower this frequency.

-

C=C and C=N Stretching (Aromatic Ring): The pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

-

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Comparative Analysis with 3-Amino-5-chloropyridine:

The IR spectrum of 3-Amino-5-chloropyridine would show similar N-H and aromatic ring stretches.[5] The key differentiating feature for our target molecule will be the prominent C≡N stretch.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| Amino (-NH₂) | 3300 - 3500 | Medium | N-H Stretch (asymmetric & symmetric) |

| Nitrile (-C≡N) | 2220 - 2260 | Medium, Sharp | C≡N Stretch |

| Aromatic Ring | 1400 - 1600 | Medium to Strong | C=C and C=N Stretches |

| C-Cl | 600 - 800 | Medium to Strong | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₄ClN₃) is approximately 153.57 g/mol . In the mass spectrum, we expect to see a molecular ion peak at m/z 153. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak at m/z 155 with roughly one-third the intensity of the M⁺ peak. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.

-

Fragmentation: Common fragmentation pathways for this molecule under electron ionization (EI) could involve the loss of small neutral molecules such as HCN (from the nitrile group and ring), or cleavage of the C-Cl bond.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 153/155 | [C₆H₄ClN₃]⁺ | Molecular ion (M⁺) and M+2 isotopic peak for chlorine. |

| 126/128 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 118 | [M - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization).

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

-

Data Analysis:

-

The detector records the abundance of each ion, generating a mass spectrum.

-

The molecular ion peak and its isotopic pattern are identified to confirm the molecular weight.

-

The fragmentation pattern is analyzed to provide structural information.

-

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While direct experimental data is not widely published, a combination of theoretical principles and comparative analysis with the analogous compound, 3-Amino-5-chloropyridine, allows for a robust prediction of its spectroscopic features. This guide provides researchers with the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By understanding the anticipated spectroscopic signatures, scientists can confidently identify and assess the purity of this compound, paving the way for its successful application in the synthesis of novel molecules.

References

-

PubChem. 3-Amino-5-chloro-2-hydroxypyridine. [Link]

-

PubChem. 2-Amino-5-chloropyridine. [Link]

-

Li, Y., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2836. [Link]

-

Oisaki, K., et al. (2011). Synthesis of (S)- and (R)-sporochnol by using the allylic substitution of the secondary allylic picolinate. Tetrahedron, 67(35), 6585-6593. [Link]

-

Molecules. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 3-chloroaniline. [Link]

-

Molecules. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. [Link]

-

PubChem. 6-Chloro-3-pyridinecarbonitrile. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

PubChem. 3-Chloropyridine. [Link]

-

Puzzarini, C., et al. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25(6), 4655-4664. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

-

Molecules. Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

-

NIST. 3-Amino-2-chloropyridine. [Link]

Sources

- 1. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labproinc.com [labproinc.com]

- 4. CAS 22353-34-0 | 3-Amino-5-chloropyridine - Synblock [synblock.com]

- 5. 3-Amino-5-chloropyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Amino-5-chloropicolinonitrile

Abstract

3-Amino-5-chloropicolinonitrile is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique arrangement of an amino group, a chloro substituent, and a cyano group on the pyridine core imparts a rich and distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's functional groups and explores the key transformations it can undergo. We will delve into the electronic effects governing its reactivity, detail common reaction classes with mechanistic insights, and provide illustrative protocols to guide researchers in leveraging this valuable synthetic intermediate.

Introduction: Structural and Electronic Overview

This compound possesses a pyridine ring substituted with three key functional groups, each contributing to its overall chemical behavior:

-

3-Amino Group (-NH₂): A strong electron-donating group that acts as a potent nucleophile and an activating group for electrophilic aromatic substitution.[2]

-

5-Chloro Group (-Cl): An electron-withdrawing group that also serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

2-Cyano Group (-CN): A strong electron-withdrawing group that significantly influences the electron density of the pyridine ring and can participate in various transformations.

-

Pyridine Ring: An electron-deficient aromatic system whose reactivity is modulated by the attached substituents. The nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at positions ortho and para to it.[2]

The interplay of these groups creates a molecule with multiple reactive sites, allowing for selective and sequential functionalization.

Caption: Molecular structure of this compound.

Reactivity Analysis by Functional Group

The molecule's reactivity can be systematically understood by examining each functional group's potential transformations.

Reactions of the 3-Amino Group

The primary amino group is a key site for nucleophilic reactions and derivatization.

-

N-Acylation and N-Sulfonylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are fundamental for introducing diverse side chains and are often used as a protecting group strategy. The lone pair on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl or sulfonyl center.

-

N-Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled route to secondary and tertiary amines.

-

Diazotization (Sandmeyer-type Reactions): The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) to achieve functional group interconversion at the C3 position.

-

Amide Coupling: The aminopyridine moiety can participate in amide bond formation with carboxylic acids, often facilitated by coupling reagents.[3]

Reactions of the 5-Chloro Group

The chlorine atom is the primary site for nucleophilic aromatic substitution (SNAr).

-

Causality of SNAr Reactivity: The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, making it susceptible to nucleophilic attack. Although the chlorine at C-5 is meta to the ring nitrogen and thus less activated than halogens at C-2 or C-4, substitution is achievable, often requiring specific conditions like elevated temperatures or the use of a base or catalyst.[2]

-

Common Nucleophiles: The chloro group can be displaced by various nucleophiles:

-

Metal-Catalyzed Cross-Coupling: This is a powerful modern method for C-C and C-heteroatom bond formation.[4] The chloro group serves as an excellent handle for reactions like:

-

Suzuki Coupling: Reaction with boronic acids/esters (catalyzed by Palladium) to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines (catalyzed by Palladium or Copper) to form C-N bonds.

-

Heck and Sonogashira Couplings: For the formation of C-C bonds with alkenes and alkynes, respectively.

-

Reactions of the 2-Cyano Group

The nitrile group is a versatile functional group that can undergo several important transformations.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (picolinic acid derivative) or an amide (picolinamide derivative) as an intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethylpyridine derivatives.

-

Cycloaddition Reactions: While less common for unactivated nitriles, they can participate as dienophiles or enophiles in certain pericyclic reactions under thermal conditions, leading to the formation of new heterocyclic rings.[5]

Reactions of the Pyridine Ring

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the ring nitrogen. The presence of the strongly activating amino group at C3 directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[2] However, the C2 position is already substituted, and the C6 position is sterically hindered. Therefore, electrophilic substitution, if it occurs, is most likely at the C4 position. Reactions like nitration or halogenation would require forcing conditions.

-

Hydrogenation: The pyridine ring can be fully reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., H₂, PtO₂ or Rh/C), often requiring high pressure and temperature.[6]

Key Synthetic Transformations & Workflows

The true synthetic utility of this compound lies in the selective and sequential manipulation of its functional groups. A common and powerful strategy involves using the chloro group as a handle for metal-catalyzed cross-coupling.

Caption: General workflow for functionalizing the C5 position via Suzuki coupling.

Experimental Protocols

The following protocol is an illustrative example of a typical cross-coupling reaction, a cornerstone of modern synthetic chemistry for which this molecule is well-suited. The conditions are based on well-established procedures for Suzuki couplings of chloro-pyridines.

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: To synthesize a 3-amino-5-aryl-picolinonitrile derivative via a Suzuki cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the palladium catalyst is air-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

-

Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-aryl-picolinonitrile.

Causality and Trustworthiness: This protocol is self-validating. The requirement for an inert atmosphere protects the Pd(0) catalyst from oxidation, ensuring its catalytic activity. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The use of a mixed aqueous-organic solvent system facilitates the dissolution of both the organic substrates and the inorganic base. Monitoring the reaction confirms its progression and endpoint, preventing degradation from prolonged heating.

Data Summary

The physical and chemical properties of related aminopyridine compounds provide a reference for handling and characterization.

| Property | Value (for 3-Amino-5-chloropyridine) | Source |

| CAS Number | 22353-34-0 | [7] |

| Molecular Formula | C₅H₅ClN₂ | [8] |

| Molecular Weight | 128.56 g/mol | [8] |

| Appearance | White to Brown powder/crystal | [7] |

| Melting Point | 78.0 to 82.0 °C | [7] |

| Purity | >98.0% (GC) | [7] |

| Handling | Air Sensitive, store under inert gas | [7] |

Note: Data for the exact topic molecule (this compound, CAS 408538-29-4) is less publicly available, so data for a closely related analogue is provided for context.[9]

Conclusion

This compound is a strategically designed synthetic intermediate offering multiple, distinct points for chemical modification. The nucleophilic amino group, the displaceable chloro group (especially via cross-coupling), and the transformable cyano group allow for a high degree of synthetic flexibility. A thorough understanding of the electronic interplay between these functional groups enables the rational design of synthetic routes to complex, high-value molecules for research and development in the life sciences.

References

-

Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine. Retrieved from [Link]

-

Nguyen, H. D., et al. (2022). Synthesis of 3-Aminopyridine. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Retrieved from [Link]

-

Knaus, G. A., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6851-6854. DOI:10.1039/D0CC02976A. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

-

Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

- Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Retrieved from [Link]

-

South African Chemical Institute. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 3-Amino-5H- and 3-Amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-Triazine-5-carbonitriles. Retrieved from [Link]

-

National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (2025). Study of the reactivity of aminocyanopyrazoles and evaluation of the mitochondrial reductive function of some products. Retrieved from [Link]

-

VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (2025). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Main metal-catalyzed cross-coupling reactions. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

ACS Publications. (2025). Photocatalytic Nitrile Insertion of Cyanoarenes into the C(O)–N Bond of Trifluoroacetamides: Reaction Discovery and Mechanistic Study. Retrieved from [Link]

-

TARA. (1999). Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with. Retrieved from [Link]

-

PubMed. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalysts | Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions [mdpi.com]

- 5. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 7. 3-Amino-5-chloropyridine | 22353-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Amino-5-chloropicolinonitrile: A Versatile Building Block for Chemical Innovation

Introduction

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a privileged scaffold due to their prevalence in a vast array of bioactive molecules and functional materials. This guide focuses on 3-Amino-5-chloropicolinonitrile, a trifunctional pyridine derivative poised as a versatile intermediate for the synthesis of complex molecular architectures.

The strategic placement of an amino group, a chloro substituent, and a nitrile moiety on the pyridine ring endows this molecule with a rich and tunable reactivity. Each functional group offers a distinct handle for a variety of chemical transformations, allowing for the systematic and modular construction of diverse compound libraries. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, positioning it as a key component in the synthetic chemist's toolbox.

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. A thorough understanding of these properties is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | [Calculated] |

| Molecular Weight | 153.57 g/mol | [Calculated] |

| CAS Number | 408538-29-4 | [1] |

| Appearance | Expected to be a solid at room temperature | [Analogous Compounds] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [General knowledge of similar compounds] |

| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.3-8.5 (d, 1H), 7.8-8.0 (d, 1H), 6.5-6.8 (br s, 2H) | [Based on similar structures] |

| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155, 145-150, 138-142, 120-125, 115-120, 110-115 | [Based on similar structures] |

Structural Elucidation: The structure of this compound features a pyridine ring substituted at the 2, 3, and 5 positions. The electron-donating amino group at the 3-position and the electron-withdrawing chloro and nitrile groups at the 5- and 2-positions, respectively, create a unique electronic profile that influences the reactivity of the entire molecule.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential two-step synthesis could involve the Knoevenagel condensation of a suitable three-carbon electrophile with malononitrile, followed by a cyclization reaction. A more direct approach, however, would be the targeted functionalization of a pre-existing pyridine ring. For instance, the chlorination of 3-aminopicolinonitrile would be a direct route. However, controlling the regioselectivity of such a reaction can be challenging.

A more robust and controllable approach starts with a more readily available substituted pyridine. A plausible route is the multi-step transformation of 2-amino-5-chloropyridine, a commercially available starting material.

Detailed Experimental Protocol (Proposed):

Step 1: Bromination of 2-Amino-5-chloropyridine

-

Rationale: The introduction of a bromine atom at the 2-position provides a handle for a subsequent cyanation reaction. Direct bromination of 2-aminopyridines is a well-established procedure.

-

Procedure:

-

To a solution of 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-amino-5-chloropyridine.

-

Step 2: Cyanation of 2-Bromo-3-amino-5-chloropyridine

-

Rationale: A palladium-catalyzed cyanation reaction is a reliable method for converting aryl bromides to nitriles.

-

Procedure:

-

To a sealed tube, add 2-bromo-3-amino-5-chloropyridine (1.0 eq.), zinc cyanide (0.6 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a suitable solvent such as anhydrous DMF.

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the reaction mixture to 120 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations at each site, enabling the construction of a wide variety of derivatives.

Reactions of the Amino Group

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing further diversity and for protecting the amino group during subsequent transformations[3].

-

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl substituents on the amino group.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups. This provides a powerful method for further functionalizing the 3-position[4].

Reactions of the Chloro Group

-

Suzuki-Miyaura Coupling: The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position[5].

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloro-substituted pyridine with a variety of primary and secondary amines, providing access to a diverse array of 5-amino-substituted picolinonitriles.

-

Nucleophilic Aromatic Substitution (SNAAr): While less reactive than other positions on the pyridine ring, under forcing conditions or with highly activated nucleophiles, the chloro group can undergo nucleophilic aromatic substitution.

Reactions of the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (picolinic acid derivative) or amide (picolinamide derivative)[6].

-

Reduction: The nitrile can be reduced to the corresponding primary amine (aminomethylpyridine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reaction with Nucleophiles: The electrophilic carbon of the nitrile group can be attacked by nucleophiles. For instance, reaction with thiols can lead to the formation of thioimidates, which can be useful intermediates[7].

Application as a Versatile Building Block in Drug Discovery

The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. Its ability to undergo a variety of orthogonal chemical transformations allows for the rapid generation of analogues with tailored physicochemical and pharmacological properties.

Illustrative Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The following hypothetical scheme illustrates how this compound could be used to generate a library of potential kinase inhibitors.

Sources

- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 7. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

Technical Guide: Biological Potential of 3-Amino-5-chloropicolinonitrile Derivatives

This technical guide details the medicinal chemistry, synthetic utility, and biological potential of 3-Amino-5-chloropicolinonitrile (3-Amino-5-chloropyridine-2-carbonitrile). It is designed for researchers utilizing this scaffold to develop novel kinase inhibitors, antimicrobial agents, and fused heterocyclic therapeutics.

Executive Summary & Scaffold Analysis

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its dense functionalization pattern:

-

Position 2 (Nitrile, -CN): An electrophilic trap for cyclization or a precursor to amides, acids, and tetrazoles.

-

Position 3 (Amine, -NH₂): A nucleophilic handle for acylation, alkylation, or formation of fused rings (e.g., imidazoles, pyrimidines).

-

Position 5 (Chlorine, -Cl): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity without disrupting the core binding motif.

Primary Biological Applications:

-

Kinase Inhibition (Oncology): Precursor to pyrido[2,3-d]pyrimidines , which mimic the ATP-binding hinge region of tyrosine kinases (e.g., EGFR, Src, CHK1).

-

Antimicrobial Agents: Conversion of the nitrile to a tetrazole moiety often yields broad-spectrum antibacterial activity.

-

Agrochemicals: Structural homology to picloram-class herbicides suggests potential auxin-mimic activity.

Medicinal Chemistry: Mechanisms of Action

Kinase Inhibition (The Hinge Binder Hypothesis)

The most potent application of this scaffold is the synthesis of fused pyrido[2,3-d]pyrimidines .

-

Mechanism: The N1 and N3 nitrogens of the fused pyrimidine ring (derived from the 2-CN and 3-NH₂ of the scaffold) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

SAR Insight: The Chlorine atom at position 5 (becoming position 6 in the fused system) occupies a hydrophobic pocket, often increasing potency by 10-100x compared to the unsubstituted analog due to halogen bonding or steric filling.

Visualization: Scaffold Versatility

The following diagram illustrates how the core scaffold is derivatized into three distinct bioactive classes.

Caption: Divergent synthesis pathways from the core scaffold to three major bioactive classes.

Synthetic Methodologies

Synthesis of the Core Scaffold

While commercially available as a building block, in-house synthesis ensures purity for sensitive biological assays.

Pathway: Chlorination of 2-amino-3-cyanopyridine or cyanation of 2-amino-3,5-dichloropyridine.

-

Note: Direct chlorination of 3-aminopicolinonitrile requires careful control to avoid over-chlorination.

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivative (Kinase Inhibitor)

This protocol describes the conversion of this compound into a 4-amino-pyrido[2,3-d]pyrimidine "warhead."

Reagents:

-

This compound (1.0 eq)

-

Formamide (Excess, acts as solvent/reagent)

-

Ammonium acetate (Catalytic)

Step-by-Step Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (500 mg, 3.25 mmol) in Formamide (5 mL).

-

Catalysis: Add Ammonium Acetate (25 mg, 10 mol%).

-

Reaction: Heat the mixture to 140°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a lower fluorescent spot.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A precipitate will form.

-

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove excess formamide.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the nitrile peak in IR and the appearance of the pyrimidine C-H proton (~8.5 ppm).

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

To evaluate the anticancer potential of the synthesized derivatives (e.g., against EGFR-overexpressing lines like A549 or HCT-116).

Materials:

-

Cell lines: A549 (Lung carcinoma), MCF-7 (Breast cancer).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Erlotinib or Gefitinib (positive control).

Protocol:

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation Template:

| Compound ID | R-Group Substitution | IC₅₀ (A549) µM | IC₅₀ (MCF-7) µM | Selectivity Index |

|---|---|---|---|---|

| Scaffold | -H (Parent) | >100 | >100 | N/A |

| Deriv-A | 4-Anilino | 12.5 ± 1.2 | 8.4 ± 0.9 | 2.5 |

| Deriv-B | 4-(3-Cl-4-F-Anilino) | 0.45 ± 0.05 | 0.32 ± 0.02 | >10 |

| Control | Erlotinib | 0.08 ± 0.01 | 5.2 ± 0.3 | - |[1]

Mechanism of Action Visualization

The following diagram details the inferred signaling pathway inhibition for pyrido[2,3-d]pyrimidine derivatives of the scaffold.

Caption: Mechanism of Action: Competitive ATP inhibition leading to signaling arrest and apoptosis.

References

-

BenchChem. (n.d.). 3-Amino-5-chloropyridine - Biological Activity and Applications.[1][2][3] Retrieved from

-

National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed Central. Retrieved from

-

Tokyo Chemical Industry (TCI). (n.d.). 3-Amino-5-chloropyridine Product Specifications. Retrieved from

-

PubChem. (2025).[1] 3-Amino-5-chloro-2-hydroxypyridine Compound Summary. Retrieved from

-

Frontier Specialty Chemicals. (n.d.). 3-Amino-5-fluoropicolinonitrile Building Blocks.[4] Retrieved from

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.[5] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

- 1. 3-Amino-5-chloro-2-hydroxypyridine | C5H5ClN2O | CID 21560644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-fluoropicolinonitrile | [frontierspecialtychemicals.com]

- 5. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. labproinc.com [labproinc.com]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-5-chloropicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract